4-(1,2,3-Thiadiazol-4-yl)aniline

Catalog No.
S715396
CAS No.
121180-51-6
M.F
C8H7N3S
M. Wt
177.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,2,3-Thiadiazol-4-yl)aniline

CAS Number

121180-51-6

Product Name

4-(1,2,3-Thiadiazol-4-yl)aniline

IUPAC Name

4-(thiadiazol-4-yl)aniline

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2

InChI Key

QDRVSMARQRMSOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSN=N2)N

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)N
  • Pharmaceutical Research

    The 1,2,3-thiadiazole ring is a common functional group found in various pharmaceuticals []. This ring structure has been linked to medicinal properties such as anti-bacterial and anti-fungal activity []. Research on similar compounds could provide insights into the potential of 4-(1,2,3-Thiadiazol-4-yl)aniline for drug development.

  • Material Science Research

    Aromatic amines (compounds with an amine group attached to an aromatic ring) are building blocks for various polymers and functional materials []. The combination of the aromatic amine group and the 1,2,3-thiadiazole ring in 4-(1,2,3-Thiadiazol-4-yl)aniline suggests potential for exploration in material science research.

4-(1,2,3-Thiadiazol-4-yl)aniline is a heterocyclic compound featuring a thiadiazole ring attached to an aniline moiety. Its molecular formula is C8_8H7_7N3_3S, with a molecular weight of approximately 177.23 g/mol. The compound consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms, making it a member of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

The synthesis of 4-(1,2,3-thiadiazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a thiadiazole precursor. Common methods include:

  • Condensation Reactions: The reaction of an aromatic amine with thioketones or thioacids can yield thiadiazole derivatives.
  • Cyclization Reactions: Utilizing hydrazine derivatives in the presence of carbon disulfide can facilitate the formation of the thiadiazole ring .

These reactions often require specific conditions such as acidic or basic environments and controlled temperatures to achieve optimal yields.

4-(1,2,3-Thiadiazol-4-yl)aniline exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal activities.
  • Anticancer Activity: Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma), demonstrating cytotoxic effects .

The biological mechanisms often involve the disruption of cellular processes or interference with enzyme functions.

Several methods have been developed for synthesizing 4-(1,2,3-thiadiazol-4-yl)aniline:

  • One-Pot Synthesis: This method combines multiple steps into a single reaction vessel to synthesize thiadiazole derivatives efficiently.
  • Glycosylation Reactions: These involve the introduction of sugar moieties to enhance solubility and biological activity.
  • Click Chemistry: This modern synthetic approach allows for the rapid assembly of complex molecules using simple building blocks under mild conditions .

The choice of synthesis method often depends on the desired properties and applications of the final product.

4-(1,2,3-Thiadiazol-4-yl)aniline has various applications in:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
  • Agriculture: The compound may be used in developing agrochemicals that target specific pests or pathogens.
  • Material Science: Its unique chemical properties allow it to be integrated into polymers or coatings for enhanced performance .

Interaction studies involving 4-(1,2,3-thiadiazol-4-yl)aniline focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes associated with disease pathways.
  • Receptor Binding: Investigations into how this compound interacts with cellular receptors can provide insights into its therapeutic potential.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-(1,2,3-thiadiazol-4-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(1,3,4-Thiadiazol-2-yl)anilineContains a different nitrogen placementExhibits distinct biological activity profiles
5-(Phenyl)-1,3,4-thiadiazoleSubstituted phenyl groupKnown for enhanced antimicrobial properties
2-Amino-1,3-thiadiazoleLacks an aniline groupOften used in agricultural applications

These compounds highlight the diversity within the thiadiazole family and underscore the unique properties that 4-(1,2,3-thiadiazol-4-yl)aniline brings to medicinal chemistry and related fields .

XLogP3

1.7

Wikipedia

4-(1,2,3-thiadiazol-4-yl)aniline

Dates

Modify: 2023-08-15

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